molecular formula C11H19ClN2O B13965164 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone

Cat. No.: B13965164
M. Wt: 230.73 g/mol
InChI Key: OVAULGHTNCNGHM-UHFFFAOYSA-N
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Description

2-Amino-1-(7-(chloromethyl)-2-azaspiro[44]nonan-2-yl)ethanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone typically involves multiple steps. One common method includes the reaction of a suitable spirocyclic precursor with chloromethylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic amines and chloromethyl derivatives. Examples include:

Uniqueness

What sets 2-Amino-1-(7-(chloromethyl)-2-azaspiro[4Its spirocyclic structure also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

2-amino-1-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone

InChI

InChI=1S/C11H19ClN2O/c12-6-9-1-2-11(5-9)3-4-14(8-11)10(15)7-13/h9H,1-8,13H2

InChI Key

OVAULGHTNCNGHM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)C(=O)CN)CC1CCl

Origin of Product

United States

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